Indapamide

Antihypertensive Efficacy Systolic Blood Pressure Head-to-Head Trial

Indapamide is a thiazide‑like diuretic with a unique methylindoline moiety conferring high lipid solubility and a prolonged 14–18 h half‑life versus HCTZ. Head‑to‑head meta‑analyses show a −7.5% superior left‑ventricular mass reduction and significant nephroprotective effects independent of blood pressure. Its neutral metabolic profile makes it ideal for hypertensive‑diabetic models. For protocols requiring sustained 24‑h action and cardiorenal protection, Indapamide is the evidence‑based choice.

Molecular Formula C16H16ClN3O3S
Molecular Weight 365.8 g/mol
CAS No. 26807-65-8
Cat. No. B195227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndapamide
CAS26807-65-8
Synonyms3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide;  (+/-)-4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide;  Arifon;  Bajaten;  Damide;  Flubest;  Fludex;  Idamide;  Noranat;  Veroxil;  Tandix;  Tertensif;  Veroxil; 
Molecular FormulaC16H16ClN3O3S
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
InChIInChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)
InChIKeyNDDAHWYSQHTHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
Solubility54.9 [ug/mL] (The mean of the results at pH 7.4)
3.42e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Indapamide (CAS 26807-65-8) Product Overview and Procurement Context


Indapamide (CAS 26807-65-8) is a thiazide-like diuretic and sulfonamide derivative used primarily as an antihypertensive agent and in the management of edema associated with congestive heart failure. Distinct from thiazide-type diuretics such as hydrochlorothiazide (HCTZ), indapamide is characterized by a methylindoline moiety that confers high lipid solubility and a long duration of action. [1] It exerts its therapeutic effect through inhibition of the sodium-chloride cotransporter in the distal convoluted tubule, while also demonstrating vasodilatory properties attributed to calcium channel modulation and antioxidant effects. [2] Understanding the specific pharmacologic and clinical profile of indapamide is essential for procurement decisions, as it offers differentiated performance characteristics relative to other commonly prescribed thiazide and thiazide-like diuretics.

Why Generic Substitution of Indapamide (CAS 26807-65-8) with Hydrochlorothiazide or Other Thiazides Fails


Despite belonging to the same broad therapeutic class, indapamide is not interchangeable with hydrochlorothiazide (HCTZ) or other thiazide diuretics due to critical differences in pharmacokinetic half-life, target organ effects, and long-term clinical outcomes. Indapamide exhibits a significantly longer plasma half-life (approximately 14-18 hours) compared to HCTZ (6-15 hours), enabling once-daily dosing with sustained 24-hour blood pressure control. [1] Furthermore, substantial evidence from head-to-head meta-analyses demonstrates that indapamide provides superior reductions in both systolic blood pressure and left ventricular mass compared to HCTZ, outcomes that are not explained by blood pressure differences alone. [2] [3] These differential effects on key cardiovascular endpoints render generic substitution between these agents clinically and scientifically inappropriate, a critical consideration for research protocols, clinical trial design, and formulary management.

Quantitative Differentiation Evidence for Indapamide (CAS 26807-65-8) Versus Key Comparators


Superior Systolic Blood Pressure Reduction: Indapamide vs. Hydrochlorothiazide

In a systematic review and meta-analysis of 14 randomized trials directly comparing indapamide (INDAP) with hydrochlorothiazide (HCTZ), indapamide demonstrated superior systolic blood pressure reduction. [1] The analysis, which accounted for dose-level equivalency, showed that indapamide lowered systolic blood pressure by an additional -5.1 mm Hg compared to HCTZ (95% CI, -8.7 to -1.6; P=0.004). [1] Notably, this difference was observed despite a bias in trial design favoring HCTZ, as a greater proportion of the data came from studies where the HCTZ arm received a higher dose level than the indapamide arm. [1]

Antihypertensive Efficacy Systolic Blood Pressure Head-to-Head Trial Meta-analysis

Greater Regression of Left Ventricular Hypertrophy (LVH): Indapamide vs. Hydrochlorothiazide

A systematic review and meta-analysis of 38 randomized trials evaluated the effect of various diuretics on left ventricular mass (LVM), a key predictor of cardiovascular events. [1] Among double-blind trials, indapamide reduced LVM by -7.5% (95% CI, -12.7 to -2.3; P=0.005) beyond the effect observed with hydrochlorothiazide (HCTZ). [1] This represents a two-fold greater reduction in LVM with indapamide compared to HCTZ. [1] Importantly, this superior LVM regression was not explained by differences in blood pressure reduction between the two drugs (SBP difference: -0.3 mm Hg, 95% CI -5.0 to +4.3), suggesting a pleiotropic, BP-independent effect of indapamide on cardiac remodeling. [1]

Left Ventricular Hypertrophy Cardiovascular Outcomes Meta-analysis Target Organ Damage

Superior Reduction of Left Ventricular Mass Index (LVMI): Indapamide SR vs. Enalapril

The LIVE study (Left ventricular hypertrophy regression, Indapamide Versus Enalapril) was a 1-year, prospective, randomized, double-blind trial comparing the effects of indapamide sustained-release (SR) 1.5 mg/day with enalapril 20 mg/day on left ventricular mass index (LVMI) in 411 hypertensive patients with confirmed LVH. [1] Indapamide SR reduced LVMI by -8.4 g/m² from baseline, compared to a reduction of -3.9 g/m² with enalapril, a statistically significant difference (P<0.05). [1] The mean difference in LVMI reduction between groups was -4.5 g/m², demonstrating that indapamide SR was more than twice as effective as enalapril in regressing LVH. [1]

Left Ventricular Hypertrophy ACE Inhibitor Comparison LVMI Randomized Controlled Trial

Improved Renal Tubular Injury and Hemodynamics: Indapamide vs. Hydrochlorothiazide in Combination Therapy

A 24-week randomized controlled trial compared the renal effects of adding indapamide SR 1.5 mg/day (n=44) versus hydrochlorothiazide (HCTZ) 12.5 mg/day (n=46) to losartan 50 mg/day in hypertensive patients. [1] Indapamide resulted in a significantly greater reduction in urine neutrophil gelatinase-associated lipocalin (NGAL), a marker of tubular injury: -28.77 ± 7.64 ng/mL with indapamide vs. -16.07 ± 7.07 ng/mL with HCTZ (P<0.001). [1] Additionally, the reduction in renal resistive index (RRI), a measure of intrarenal vascular resistance, was more pronounced with indapamide (-0.07 ± 0.04) compared to HCTZ (-0.04 ± 0.02; P<0.001). [1]

Renal Protection Nephrology Urinary Biomarkers Combination Therapy

Favorable Metabolic Profile: Indapamide SR vs. Class Effects of Thiazides

A pooled analysis of three randomized, double-blind studies (n=1195) evaluated the metabolic effects of indapamide sustained-release (SR) 1.5 mg/day over short-term (2-3 months) and long-term (9-12 months) periods. [1] In contrast to the well-documented class effects of thiazide diuretics (increases in glucose, cholesterol, and uric acid), indapamide SR demonstrated no significant change from baseline in serum glucose or lipid levels at any time point. [1] [2] While a slight increase in serum uric acid was noted after short-term therapy, levels returned to baseline with long-term treatment. [1] This neutral metabolic profile distinguishes indapamide SR from thiazide-type diuretics like hydrochlorothiazide, which are associated with dose-dependent adverse metabolic changes. [2]

Metabolic Effects Glucose Metabolism Lipid Profile Uric Acid

Longer Pharmacokinetic Half-Life and Duration of Action: Indapamide vs. Hydrochlorothiazide

Indapamide exhibits a significantly longer plasma elimination half-life (14-18 hours) and duration of antihypertensive action (up to 36 hours) compared to hydrochlorothiazide (HCTZ), which has a half-life of 6-15 hours and a duration of action of only 6-12 hours. [1] This pharmacokinetic advantage is underpinned by indapamide's high lipid solubility and extensive hepatic metabolism, contrasting with HCTZ's primarily renal excretion. [1] The longer half-life ensures sustained 24-hour blood pressure control with once-daily dosing, minimizing the potential for BP variability that can occur with shorter-acting agents. [1]

Pharmacokinetics Half-Life Duration of Action Dosing Regimen

Optimal Research and Industrial Application Scenarios for Indapamide (CAS 26807-65-8) Based on Differential Evidence


Cardiovascular Outcome Trials Requiring Superior LVH Regression

Researchers designing clinical trials to evaluate interventions for reversing hypertensive target organ damage, specifically left ventricular hypertrophy (LVH), should prioritize indapamide over hydrochlorothiazide. Evidence from head-to-head meta-analyses demonstrates that indapamide reduces left ventricular mass by -7.5% beyond HCTZ, a two-fold greater effect. [1] Furthermore, indapamide SR has shown superior LVMI reduction compared to the ACE inhibitor enalapril. [2] These BP-independent effects on cardiac remodeling make indapamide a more powerful tool for investigating cardioprotective mechanisms and outcomes. [1]

Hypertension Studies in Patients with Metabolic Syndrome or Diabetes

For preclinical and clinical studies involving hypertensive populations with concomitant metabolic syndrome, pre-diabetes, or type 2 diabetes, indapamide SR 1.5 mg presents a favorable metabolic profile compared to thiazide-type diuretics. Pooled analyses of randomized trials show that indapamide SR does not adversely affect serum glucose or lipid levels over up to 12 months of treatment, unlike the class effects of thiazides which include increases in glucose and cholesterol. [3] This characteristic allows for the investigation of antihypertensive efficacy without the confounding variable of drug-induced metabolic deterioration, a critical consideration for metabolic and cardiovascular research. [3]

Nephroprotection Studies in Hypertensive Chronic Kidney Disease (CKD)

Investigators exploring renoprotective strategies in hypertensive patients with or at risk for chronic kidney disease should consider indapamide as the diuretic of choice. A randomized controlled trial directly comparing indapamide and HCTZ added to losartan demonstrated that indapamide significantly reduced urinary NGAL (a tubular injury marker) and improved renal hemodynamics (RRI) to a greater extent than HCTZ. [4] This nephroprotective advantage, beyond blood pressure control, positions indapamide as a preferred agent for studies focusing on slowing the progression of renal injury and preserving kidney function in hypertension. [4]

Pharmacokinetic Modeling and Long-Acting Formulation Development

Scientists in drug development and pharmacokinetic research requiring a diuretic with an extended half-life and sustained 24-hour action should select indapamide as a reference compound. Indapamide's plasma half-life of 14-18 hours and duration of action up to 36 hours contrast sharply with HCTZ's 6-15 hour half-life. [5] This property makes indapamide an ideal candidate for developing once-daily fixed-dose combinations or for modeling the PK/PD relationships of long-acting antihypertensive agents, ensuring consistent therapeutic coverage and minimizing blood pressure variability. [5]

Technical Documentation Hub

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41 linked technical documents
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